molecular formula C14H10O3 B1268485 Bis(2-formylphenyl) Ether CAS No. 49590-51-4

Bis(2-formylphenyl) Ether

Cat. No.: B1268485
CAS No.: 49590-51-4
M. Wt: 226.23 g/mol
InChI Key: LMJZLKFWMQOYKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-formylphenyl) Ether can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzaldehyde with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(2-formylphenyl) Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Bis(2-carboxyphenyl) ether.

    Reduction: Bis(2-hydroxyphenyl) ether.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-formylphenyl) Ether has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-formylphenyl) Ether largely depends on its chemical reactivity. The formyl groups are highly reactive, allowing the compound to participate in various chemical transformations. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved are specific to the reactions and applications being studied .

Comparison with Similar Compounds

    Bis(4-formylphenyl) Ether: Similar structure but with formyl groups at the 4-position.

    Bis(2-hydroxyphenyl) Ether: Formyl groups replaced with hydroxyl groups.

    Bis(2-carboxyphenyl) Ether: Formyl groups oxidized to carboxylic acids.

Uniqueness: Bis(2-formylphenyl) Ether is unique due to the presence of two formyl groups at the 2-position of the phenyl rings, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various aromatic compounds and derivatives.

Properties

IUPAC Name

2-(2-formylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZLKFWMQOYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346758
Record name Bis(2-formylphenyl) Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49590-51-4
Record name Bis(2-formylphenyl) Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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